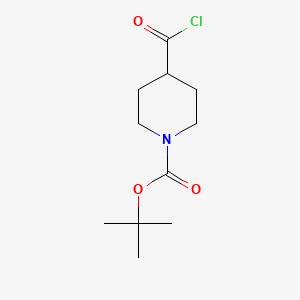

tert-Butyl 4-(Chlorocarbonyl)piperidine-1-carboxylate

Description

tert-Butyl 4-(chlorocarbonyl)piperidine-1-carboxylate is a piperidine derivative featuring a reactive chlorocarbonyl (-COCl) group at the 4-position and a tert-butoxycarbonyl (Boc) protecting group at the 1-position. This compound serves as a critical intermediate in organic synthesis, particularly in pharmaceutical development, where the Boc group facilitates amine protection, and the chlorocarbonyl moiety enables nucleophilic acyl substitution reactions. Its molecular formula is C11H18ClNO3, with a molecular weight of 247.7 g/mol. The chlorocarbonyl group confers high reactivity, making it valuable for constructing amides, esters, and other carbonyl-containing derivatives .

Properties

IUPAC Name |

tert-butyl 4-carbonochloridoylpiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18ClNO3/c1-11(2,3)16-10(15)13-6-4-8(5-7-13)9(12)14/h8H,4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUKQTNVNMALRMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-(Chlorocarbonyl)piperidine-1-carboxylate typically involves the reaction of tert-butyl piperidine-1-carboxylate with oxalyl chloride in the presence of a base such as triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acid chloride.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 4-(Chlorocarbonyl)piperidine-1-carboxylate undergoes various chemical reactions, including:

Nucleophilic substitution: The chlorine atom can be replaced by nucleophiles such as amines, alcohols, or thiols.

Hydrolysis: The compound can be hydrolyzed to form the corresponding carboxylic acid.

Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

Nucleophilic substitution: Reagents such as amines, alcohols, or thiols in the presence of a base.

Hydrolysis: Water or aqueous acid/base solutions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed:

Nucleophilic substitution: Substituted piperidine derivatives.

Hydrolysis: Piperidine-1-carboxylic acid.

Reduction: Piperidine-1-methanol derivatives.

Scientific Research Applications

Chemical Synthesis Applications

Intermediate in Pharmaceutical Synthesis

tert-Butyl 4-(Chlorocarbonyl)piperidine-1-carboxylate serves as a versatile intermediate in the synthesis of complex organic molecules. It is particularly useful in the preparation of piperidine derivatives, which are prevalent in medicinal chemistry due to their biological activity. For instance, this compound can be utilized to synthesize β-lactam antibiotics by acting as a precursor to various β-lactamase inhibitors, which are critical in combating antibiotic resistance .

Synthesis of Piperidine Derivatives

The chlorocarbonyl group in this compound allows for further functionalization, enabling the formation of diverse piperidine derivatives. These derivatives can exhibit a range of biological activities, making them valuable in drug development. The compound's reactivity facilitates the introduction of various substituents that can enhance pharmacological properties .

Pharmacological Applications

Antibacterial and Antimicrobial Activity

Research indicates that derivatives synthesized from this compound demonstrate significant antibacterial properties. For example, compounds derived from this intermediate have shown efficacy against resistant strains of bacteria when tested alongside β-lactam antibiotics . The ability to modify the compound's structure allows for the optimization of its antimicrobial activity.

Potential for Neurological Applications

Piperidine derivatives have been investigated for their potential use in treating neurological disorders. Compounds derived from this compound may possess neuroprotective properties, making them candidates for further research into treatments for conditions such as Alzheimer's disease and Parkinson's disease .

Material Science Applications

Polymer Chemistry

In addition to its pharmaceutical applications, this compound is also relevant in polymer chemistry. Its reactive chlorocarbonyl group can be employed in the synthesis of polymers with specific functionalities, enhancing material properties such as thermal stability and mechanical strength. This capability makes it an attractive candidate for developing advanced materials used in various industries .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of tert-Butyl 4-(Chlorocarbonyl)piperidine-1-carboxylate involves its reactivity as an acid chloride. The compound can react with nucleophiles to form amides, esters, or thioesters, which are important intermediates in various biochemical pathways. The molecular targets and pathways involved depend on the specific nucleophile and the context of the reaction.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural analogs and their distinguishing features:

Physicochemical Properties

- Solubility: The chlorocarbonyl derivative is less polar than its hydroxypropyl counterpart, reducing aqueous solubility but improving compatibility with organic solvents.

- Stability: Chlorocarbonyl compounds are moisture-sensitive, requiring anhydrous storage, whereas hydroxypropyl and amino derivatives are more stable under ambient conditions .

Biological Activity

Tert-butyl 4-(chlorocarbonyl)piperidine-1-carboxylate is a chemical compound that has garnered attention for its potential biological activities. This compound is characterized by the presence of a chlorocarbonyl group attached to a piperidine ring, which is known to influence its reactivity and biological interactions. This article explores the biological activity of this compound, including its mechanisms of action, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is . The compound features a tert-butyl group and a chlorocarbonyl moiety, which contribute to its unique chemical properties.

| Property | Value |

|---|---|

| Molecular Formula | C10H18ClNO2 |

| Molecular Weight | 219.71 g/mol |

| Appearance | White crystalline solid |

| Solubility | Soluble in organic solvents |

-

Inhibition of Enzymatic Activity :

This compound has been studied for its inhibitory effects on various enzymes, including tankyrases (TNKS1 and TNKS2). These enzymes are crucial for the regulation of the Wnt signaling pathway and telomere maintenance. Inhibiting these enzymes can disrupt cancer cell proliferation and promote apoptosis in malignant cells . -

Apoptotic Induction :

The compound has shown potential in inducing apoptosis in cancer cell lines. For instance, studies have indicated that derivatives of this compound can trigger apoptotic pathways in hematological cancers by promoting cellular stress responses . -

Anti-inflammatory Effects :

Preliminary studies suggest that this compound may exhibit anti-inflammatory properties by modulating cytokine release in macrophages. This modulation can lead to decreased levels of pro-inflammatory cytokines such as IL-1β and TNF-α .

Case Study 1: Cancer Cell Lines

A study evaluated the effects of this compound on human colorectal cancer cell lines (DLD-1). The results demonstrated that this compound significantly inhibited TNKS activity with an IC50 value of 0.189 μM, suggesting strong potential as an anticancer agent .

Case Study 2: Neuroprotective Effects

In another investigation focusing on neuroprotection, the compound was tested against amyloid-beta (Aβ) toxicity in astrocytes. The presence of this compound improved cell viability significantly when co-administered with Aβ, indicating its protective role against neurodegenerative processes .

In Vitro Pharmacological Screening

The pharmacological profile of this compound was assessed through various in vitro assays:

| Assay Type | Result |

|---|---|

| TNKS Inhibition IC50 | 0.189 μM |

| Apoptosis Induction | Significant at high concentrations |

| Cytokine Modulation | Decreased IL-1β and TNF-α levels |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.